Tetrahydrothiophene-3-carboximidamide1,1-dioxide
Description
Tetrahydrothiophene-3-carboximidamide 1,1-dioxide is a heterocyclic compound with a sulfur atom in its ring structure
Properties
Molecular Formula |
C5H10N2O2S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1,1-dioxothiolane-3-carboximidamide |
InChI |
InChI=1S/C5H10N2O2S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2,(H3,6,7) |
InChI Key |
MHSIMOIQHWRGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothiophene-3-carboximidamide 1,1-dioxide typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for Tetrahydrothiophene-3-carboximidamide 1,1-dioxide may involve large-scale chemical reactions using automated systems to ensure consistency and efficiency. The exact methods used in industrial settings are often kept confidential by manufacturers .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothiophene-3-carboximidamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Tetrahydrothiophene-3-carboximidamide 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetrahydrothiophene-3-carboximidamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetrahydrothiophene-3-carboximidamide 1,1-dioxide include other thiophene derivatives and heterocyclic compounds with sulfur atoms in their ring structures .
Uniqueness
Tetrahydrothiophene-3-carboximidamide 1,1-dioxide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
